molecular formula C12H9FN2O B6299604 4-Fluoro-2-hydroxy-azobenzene CAS No. 1025474-56-9

4-Fluoro-2-hydroxy-azobenzene

Cat. No.: B6299604
CAS No.: 1025474-56-9
M. Wt: 216.21 g/mol
InChI Key: CQZBTHVHZZPEHW-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxy-azobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two phenyl rings. This particular compound is distinguished by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 2-position on one of the phenyl rings. Azobenzenes are well-known for their photoisomerization properties, which make them valuable in various applications such as dyes, molecular switches, and sensors .

Preparation Methods

The synthesis of 4-Fluoro-2-hydroxy-azobenzene can be achieved through several methods:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

4-Fluoro-2-hydroxy-azobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azoxybenzenes or nitroso derivatives.

    Reduction: Reduction of the azo group can yield hydrazo compounds or anilines.

    Substitution: The hydroxyl and fluoro groups can participate in nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield azoxybenzenes, while reduction with sodium dithionite can produce hydrazo compounds .

Mechanism of Action

The primary mechanism of action for 4-Fluoro-2-hydroxy-azobenzene is its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet light, the compound transitions from the trans-isomer to the cis-isomer. This change in configuration alters the compound’s electronic distribution and affinity for other molecules . The cis-isomer can revert to the trans-isomer upon exposure to visible light or heat . This reversible process is harnessed in various applications, such as molecular switches and sensors .

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-2-phenyldiazenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-9-6-7-12(16)11(8-9)15-14-10-4-2-1-3-5-10/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZBTHVHZZPEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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